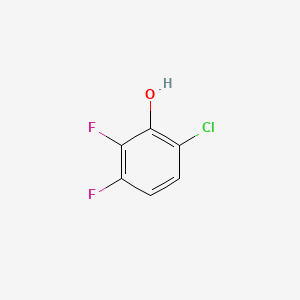

6-Chloro-2,3-difluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2,3-difluorophenol is an organic compound with the molecular formula C6H3ClF2O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Chloro-2,3-difluorophenol can be synthesized through several methods. One common method involves the halogenation of 2,3-difluorophenol. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the chlorination of 2,3-difluorophenol using chlorine gas and a suitable catalyst under controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2,3-difluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Chloro-2,3-difluorophenol has been studied for its potential use in pharmaceuticals. The presence of fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of compounds, often enhancing their biological activity and metabolic stability.

Case Studies:

- Antimicrobial Agents : Research indicates that compounds similar to this compound exhibit antimicrobial properties. The incorporation of chlorine and fluorine can improve the efficacy against various pathogens .

- Anticancer Research : Fluorinated phenols have shown promise in targeting cancer cells by disrupting specific cellular processes. Studies suggest that this compound may enhance the potency of existing anticancer drugs .

Agricultural Chemistry

The compound is also explored for its potential as an agrochemical. Its ability to act as a herbicide or fungicide is attributed to its structural properties, which allow it to interact effectively with biological targets in plants.

Case Studies:

- Herbicidal Activity : Preliminary studies have indicated that derivatives of this compound can inhibit the growth of certain weed species without adversely affecting crop yields .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials due to its unique chemical properties.

Applications:

- Polymer Synthesis : The compound can be used as a monomer or additive in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactive nature allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthetic Pathways:

- Fluorination Reactions : The presence of chlorine and fluorine makes it a suitable candidate for substitution reactions that introduce further functional groups into the aromatic ring .

Data Table

Mecanismo De Acción

The mechanism of action of 6-Chloro-2,3-difluorophenol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to changes in cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins plays a crucial role in its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Difluorophenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3-Chloro-2,6-difluorophenol: Has a different substitution pattern, leading to variations in reactivity and applications.

2,6-Difluorophenol: Lacks the chlorine atom and has different physical and chemical properties.

Uniqueness

6-Chloro-2,3-difluorophenol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Its ability to undergo a wide range of chemical reactions and its potential use in pharmaceutical research highlight its importance .

Actividad Biológica

6-Chloro-2,3-difluorophenol is a chlorinated and fluorinated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H3ClF2O

- Molecular Weight : 178.54 g/mol

The presence of chlorine and fluorine atoms in the aromatic ring significantly influences its chemical reactivity and biological properties. The hydroxyl group (-OH) contributes to its potential antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 125 µg/mL |

| Staphylococcus aureus | 18 | 100 µg/mL |

| Pseudomonas aeruginosa | 12 | 150 µg/mL |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is notable due to the increasing resistance of this bacterium to conventional antibiotics .

The mechanism by which this compound exerts its antibacterial effects is thought to involve disruption of bacterial cell membranes and interference with metabolic processes. Molecular docking studies suggest that it may bind effectively to bacterial enzymes critical for cell wall synthesis and metabolism .

Toxicological Profile

While exploring the biological activities, it is also essential to consider the toxicological profile of this compound. Studies indicate that it can be harmful if ingested or in contact with skin; however, its acute toxicity levels are moderate compared to other phenolic compounds.

Table 2: Toxicological Data

| Endpoint | Value |

|---|---|

| Acute Toxicity (oral) | H302: Harmful if swallowed |

| Acute Toxicity (dermal) | H312: Harmful in contact with skin |

This profile indicates that while the compound shows promise as an antimicrobial agent, safety assessments are necessary before any therapeutic applications .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory study, researchers tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study demonstrated a significant reduction in bacterial load when treated with concentrations above the MIC values established previously. This suggests potential for development into a topical antibacterial agent .

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental persistence of phenolic compounds, including this compound. The findings indicated that while it could degrade under certain conditions, its presence in wastewater systems poses risks for aquatic life due to its bioaccumulation potential . This underscores the importance of evaluating both efficacy and environmental safety in future applications.

Propiedades

IUPAC Name |

6-chloro-2,3-difluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTQGYACSLFIRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.